molecular formula C12H19ClFN5 B12232899 N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride

N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12232899
M. Wt: 287.76 g/mol
InChI Key: KLJKUMNWCYEHDA-UHFFFAOYSA-N
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Description

This compound (IUPAC name: N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine hydrochloride (1:1), RN: 1856088-52-2) is a pyrazole-based amine derivative with a hydrochloride salt formulation. Its structure features:

  • A 1-ethyl-3-methylpyrazol-4-ylmethyl substituent linked to the amine group.
  • A 1-(2-fluoroethyl)pyrazol-4-amine core.
  • A hydrochloride counterion, enhancing solubility and stability .

This compound is likely explored for pharmaceutical applications, though specific biological data are absent in the provided evidence.

Properties

Molecular Formula

C12H19ClFN5

Molecular Weight

287.76 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H18FN5.ClH/c1-3-17-8-11(7-15-17)6-14-12-9-18(5-4-13)16-10(12)2;/h7-9,14H,3-6H2,1-2H3;1H

InChI Key

KLJKUMNWCYEHDA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC2=CN(N=C2C)CCF.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the ethyl, fluoroethyl, and methyl substituents. Common reagents used in these reactions include ethyl bromide, fluoroethyl iodide, and methyl iodide, along with appropriate catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one of the substituents is replaced by another group under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

a) N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
  • Molecular Formula : C₁₂H₁₅N₅
  • Melting Point : 104.0–107.0°C
  • Synthesis : Prepared via copper-catalyzed coupling of 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine with cyclopropanamine (17.9% yield) .
  • Key Features :
    • Pyridinyl substituent at position 1 of the pyrazole.
    • Cyclopropylamine group instead of fluoroethyl/ethylpyrazolylmethyl.
    • Lower synthetic yield compared to other analogs, suggesting reactivity challenges.
b) 1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine Dihydrochloride
  • Molecular Formula : C₆H₁₁Cl₂FN₂ (dihydrochloride salt)
  • Key Features: Shares the 1-(2-fluoroethyl)-3-methylpyrazol-4-amine core with the target compound. Lacks the [(1-ethylpyrazol-4-yl)methyl] substitution, simplifying the structure. Dihydrochloride salt enhances aqueous solubility but may alter crystallinity compared to the target’s monohydrochloride form .
c) N-Cyclopropyl-N-methyl-3-aminopropanamide Hydrochloride
  • Molecular Formula : C₇H₁₅ClN₂O
  • Key Features: Non-pyrazole scaffold with a cyclopropyl-methylamide group. receptor targeting) .

Comparative Data Table

Property Target Compound N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 1-(2-Fluoroethyl)-3-methylpyrazol-4-amine Dihydrochloride
Core Structure Bis-pyrazole with fluoroethyl/ethyl groups Pyrazole-pyridine hybrid Mono-pyrazole with fluoroethyl
Salt Form Monohydrochloride Free base Dihydrochloride
Molecular Weight Not explicitly reported 215 (free base, HRMS) 197.59 (dihydrochloride)
Melting Point Not available 104.0–107.0°C Not reported
Key Functional Groups Fluoroethyl, ethylpyrazolylmethyl Pyridinyl, cyclopropylamine Fluoroethyl, methyl
Synthetic Yield Not reported 17.9% Not available

Research Findings and Functional Implications

Fluoroethyl vs. Pyridinyl Substitutions: The target’s fluoroethyl group may improve metabolic stability compared to the pyridinyl group in Compound 2a, which could undergo oxidation .

Salt Form Impact: The monohydrochloride salt of the target compound likely offers balanced solubility and crystallinity, whereas the dihydrochloride form of Compound 2b may prioritize solubility at the cost of formulation complexity .

Biological Activity

N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine; hydrochloride is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, supported by recent research findings and case studies.

Chemical Structure

The chemical structure of N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine; hydrochloride can be represented as follows:

C12H15ClFN5\text{C}_{12}\text{H}_{15}\text{Cl}\text{F}\text{N}_5

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, aminopyrazoles have been shown to inhibit tumor cell proliferation effectively. In one study, a derivative similar to N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine displayed notable antiproliferative activity against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells, with growth inhibition percentages of 54.25% and 38.44%, respectively .

Anti-inflammatory Activity

Pyrazole compounds are also recognized for their anti-inflammatory effects. A review highlighted that certain pyrazole derivatives could inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Specifically, compounds with a similar scaffold showed up to 85% inhibition of TNF-α at a concentration of 10 µM . The presence of specific substituents on the pyrazole ring is crucial for enhancing this activity.

Antimicrobial Properties

The antimicrobial potential of pyrazole derivatives has been investigated extensively. A study demonstrated that some pyrazoles exhibited good antibacterial activity against strains like E. coli and S. aureus. The presence of an aliphatic amide moiety was found to enhance this activity significantly . This suggests that N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine might possess similar properties due to its structural features.

Table 1: Summary of Biological Activities

Activity Type Cell Line/Pathogen Inhibition (%) Reference
AnticancerHepG2 (Liver Cancer)54.25
AnticancerHeLa (Cervical Cancer)38.44
Anti-inflammatoryTNF-α InhibitionUp to 85%
AntimicrobialE. coli, S. aureusSignificant

Case Studies

  • Case Study on Anticancer Efficacy : A derivative structurally related to N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine was tested in vitro against multiple cancer cell lines using the MTT assay. The results indicated promising anticancer activity, warranting further investigation into its mechanism of action.
  • Case Study on Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of pyrazole derivatives demonstrated that specific modifications could significantly enhance their efficacy in inhibiting inflammatory markers in vitro, suggesting potential for therapeutic development in inflammatory diseases.

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